3-Aminopyridine-2,5-dicarbaldehyde
Description
3-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position and aldehyde groups at the 2- and 5-positions. The amino and aldehyde groups render it a versatile building block for Schiff base formation, metal coordination, and pharmaceutical intermediates .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-4H,8H2 |
InChI Key |
OICWZNWWORFHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminopyridine to form 2,5-dibromopyridine, followed by a Sandmeyer reaction to introduce the aldehyde groups . The reaction conditions often involve the use of bromine in polar protic solvents like water or ethanol, and the Sandmeyer reaction is carried out using diazonium salts in the presence of bromine .
Industrial Production Methods
Industrial production methods for 3-Aminopyridine-2,5-dicarbaldehyde are designed to be scalable and efficient. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 3-Aminopyridine-2,5-dimethanol.
Substitution: Various substituted aminopyridine derivatives.
Scientific Research Applications
3-Aminopyridine-2,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminopyridine-2,5-dicarbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde groups can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
a. Pyridine-2,5-dicarbaldehyde (CAS: 6221-01-8)
- Structure : Pyridine ring with aldehyde groups at 2- and 5-positions.
- Applications : Used in synthesizing Ru(II) complexes for photophysical studies. A yield of 63% was reported for a bis(imidazo-phenanthroline) ligand via condensation with pyridine-2,5-dicarbaldehyde .
- Reactivity: Aldehyde groups participate in Schiff base formation, but the absence of an amino group limits its utility in amine-mediated reactions compared to 3-aminopyridine-2,5-dicarbaldehyde.
b. Pyrrole-2,5-dicarbaldehyde
- Structure : Pyrrole ring with aldehyde groups at 2- and 5-positions.
- Applications: Key intermediate in synthesizing magnolamide, an antioxidant with IC50 = 9.7 µM for inhibiting LDL oxidation .
c. Furan-2,5-dicarbaldehyde
- Structure : Furan ring with aldehyde groups at 2- and 5-positions.
- Applications : Forms stable disinfection by-products (DBPs) like 3,4-dichlorofuran-2,5-dicarbaldehyde under chlorination .
d. 4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- Structure : Dihydropyridine ring with aldehyde groups at 3- and 5-positions.
- Applications : Stable fluorescent adduct in lipid peroxidation studies, recognized by natural antibodies .
- Comparison: The reduced dihydropyridine ring enables fluorescence, while 3-aminopyridine-2,5-dicarbaldehyde’s aromaticity may favor stability in oxidative environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
